4-Methylpiperazine-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Methylpiperazine-1-carboxylic acid and its derivatives involves several efficient methods. A notable approach is the direct reductive alkylation of 1-methylpiperazine yielding 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a closely related compound, in high yields through a process that is scalable for large-scale production (Koroleva et al., 2012). Another synthesis route involves the reaction of 1-methylpiperazine with different chlorobenzoyl chlorides, showcasing the versatility in synthesizing N-methylpiperazine derivatives (Koroleva et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound and its complexes has been explored through various studies, including the investigation of its hydrogen-bonding salts with aromatic carboxylic acids. These studies reveal insights into the crystalline structure facilitated by N-H⋯O and O-H⋯O hydrogen bonds, contributing to the formation of diverse three-dimensional supramolecular architectures (Yu et al., 2015).
Chemical Reactions and Properties
The compound's chemical reactivity includes its role in the formation of organic-inorganic hybrid materials, as demonstrated by the synthesis of 1-methylpiperazine-1,4-diium bis(nitrate), highlighting its ability to engage in a variety of hydrogen-bonding interactions leading to novel crystal structures (Gatfaoui et al., 2017).
Physical Properties Analysis
Investigations into the physical properties of this compound and its derivatives often focus on their thermal stability, as revealed by thermoanalytical studies. Such studies offer insights into the compound's decomposition patterns and kinetic parameters, essential for understanding its behavior under various conditions (Kalia et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound derivatives have been extensively studied, including their interaction with metal ions to form complexes. These complexes have been analyzed for their potential enzyme inhibitory activities, showcasing the compound's relevance in biochemical contexts (Iosr Journals et al., 2015).
Scientific Research Applications
Synthesis and Chemical Applications
4-Methylpiperazine-1-carboxylic acid is a significant compound in the field of organic chemistry. It has been used in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which are important in the development of various pharmaceuticals (Koroleva et al., 2011). Additionally, this compound serves as a key precursor in the synthesis of imatinib, an antileukemic agent, highlighting its importance in the synthesis of cancer drugs (Koroleva et al., 2012).
Pharmacological Research
In pharmacological research, 4-Methylpiperazine-1-carbodithioic acid, a derivative of this compound, has shown promising in vivo and in vitro anticancer activity, as well as low toxicity. This compound was extensively studied for its metabolites in rat bile, demonstrating the potential for developing new anticancer drugs (Jiang et al., 2007).
Analytical Chemistry
This compound derivatives have been utilized in analytical chemistry. For instance, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid has been used as a derivatization reagent for the sensitive detection of amine enantiomers in high-performance liquid chromatography-mass spectrometry. This application is crucial in the chiral analysis of metabolites, demonstrating the compound's utility in analytical methodologies (Jin et al., 2020).
Material Science and Coordination Chemistry
In material science and coordination chemistry, derivatives of this compound, such as 4-methylpiperazine-1-carbamic acid, have been used to synthesize copper(II) complexes. These complexes have been investigated for their properties like fluorescence and enzyme activity, suggesting applications in developing new materials and biochemical studies (Journals Iosr et al., 2015).
Safety and Hazards
While specific safety and hazard information for 4-Methylpiperazine-1-carboxylic acid is not available in the search results, it’s generally recommended to avoid breathing mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and keep away from sources of ignition .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-Methylpiperazine-1-carboxylic acid are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and turnover, and their modulation can have significant effects on cellular processes.
Mode of Action
It is known that the compound interacts with these enzymes, potentially altering their activity and thus influencing protein degradation pathways .
Result of Action
Given its interaction with Candidapepsin-2 and Cathepsin L2, it is likely that the compound influences protein degradation processes, which could have various downstream effects on cellular function .
properties
IUPAC Name |
4-methylpiperazine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-7-2-4-8(5-3-7)6(9)10/h2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWWGBNAUNTSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973786 | |
Record name | 4-Methylpiperazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58226-19-0 | |
Record name | 4-Methyl-1-piperazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58226-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1-piperazine carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058226190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylpiperazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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